

chemical properties of 4,7-dimethyl-1H-indole-2,3-dione

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Compound of Interest

Compound Name: 4,7-dimethyl-1H-indole-2,3-dione

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An In-Depth Technical Guide to the Chemical Properties of 4,7-dimethyl-1H-indole-2,3-dione

This guide provides a comprehensive overview of the chemical and biological properties of **4,7-dimethyl-1H-indole-2,3-dione**, also known as 4,7-dimethylisatin. Isatin and its derivatives are a significant class of heterocyclic compounds extensively studied for their diverse pharmacological activities and applications in organic synthesis.^{[1][2][3]} The strategic placement of dimethyl groups on the benzene ring of the isatin core can significantly influence its electronic properties, lipophilicity, and ultimately, its biological activity.^[4] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4,7-dimethyl-1H-indole-2,3-dione is a derivative of isatin, an indole derivative first synthesized in 1841.^[5] Isatins are characterized by a fused pyrrole and benzene ring system containing keto groups at positions 2 and 3.^[5] The physical and chemical properties of **4,7-dimethyl-1H-indole-2,3-dione** are summarized below.

Property	Value	Reference
IUPAC Name	4,7-dimethyl-1H-indole-2,3-dione	[6][7]
Synonyms	4,7-dimethylisatin, 4,7-dimethylindoline-2,3-dione	[7]
CAS Number	15540-90-6	[7][8]
Molecular Formula	C ₁₀ H ₉ NO ₂	[6][8]
Molecular Weight	175.19 g/mol	[8]
Appearance	Orange solid (typical for isatins)	[9]
Purity	≥ 95.0% (as commercially available)	[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of isatin derivatives. While specific spectra for **4,7-dimethyl-1H-indole-2,3-dione** are not extensively published, the expected spectral characteristics can be inferred from the parent isatin molecule and other dimethylated analogs.

Spectroscopic Technique	Expected Characteristics
^1H NMR	Signals corresponding to the two aromatic protons and the two methyl groups, along with a broad singlet for the N-H proton.
^{13}C NMR	Resonances for the two carbonyl carbons (C2 and C3), aromatic carbons, and the two methyl carbons.
IR (Infrared Spectroscopy)	Strong absorption bands for the C=O stretching of the ketone and amide carbonyl groups, and a band for N-H stretching. The parent isatin shows strong bands around 1740 cm^{-1} and 1620 cm^{-1} for carbonyl stretching and a broad band around 3190 cm^{-1} for N-H stretching. [11]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The synthesis of isatin and its derivatives is well-established, with several named reactions being standard methods. The Sandmeyer and Stolle syntheses are the most common routes.
[\[1\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)

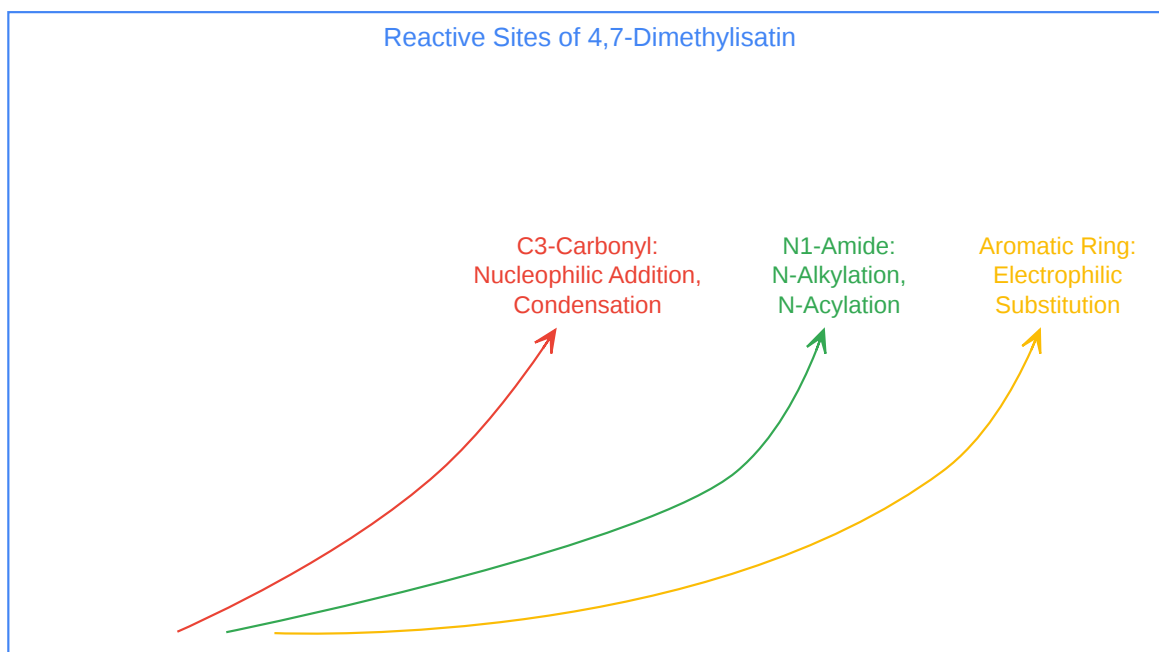
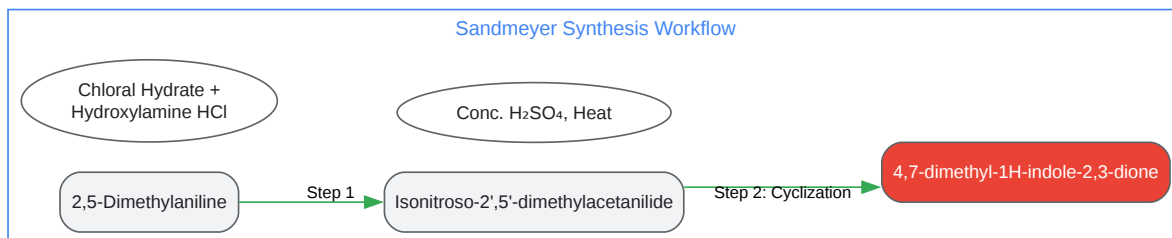
Sandmeyer Synthesis

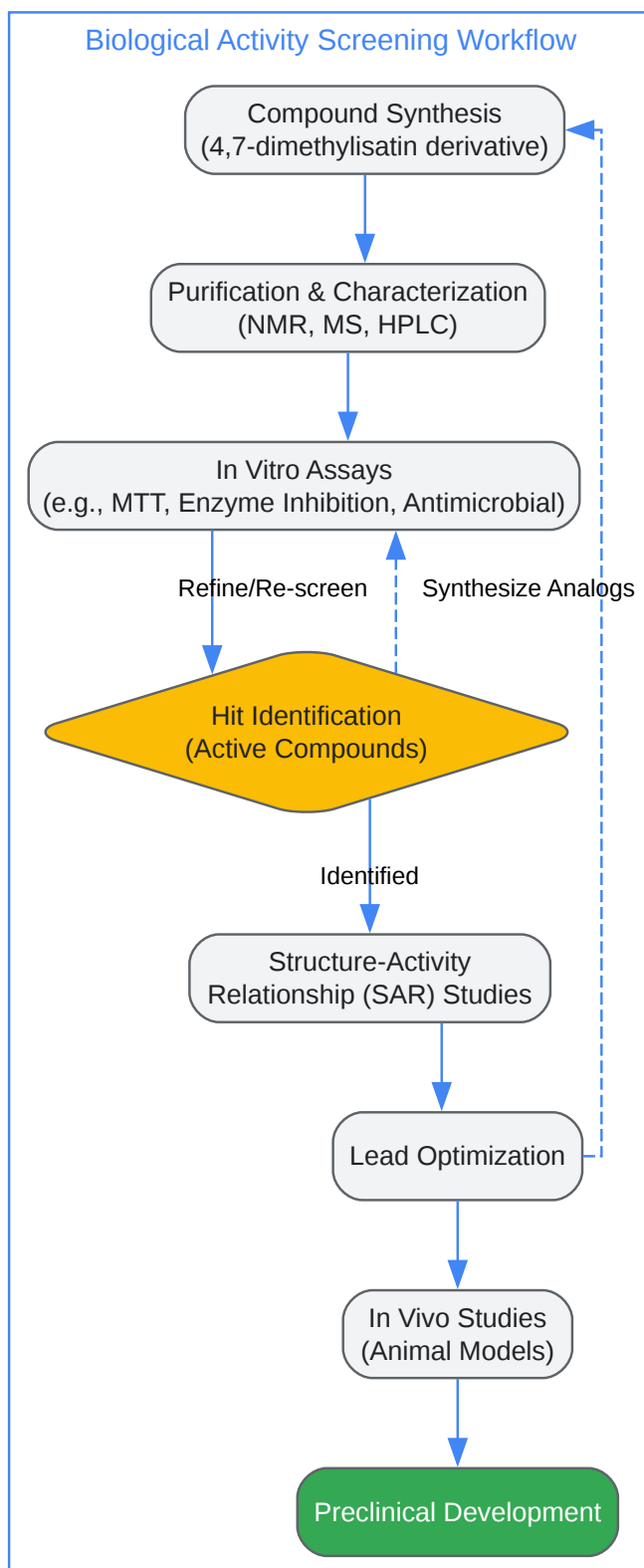
The Sandmeyer synthesis is a classical and widely used method for preparing isatins from anilines.[\[11\]](#)[\[13\]](#) This two-step process is adaptable for producing substituted isatins, including 4,7-dimethylisatin, by starting with the corresponding substituted aniline (2,5-dimethylaniline).

Experimental Protocol: General Sandmeyer Synthesis of Isatins[\[13\]](#)

- **Isonitrosoacetanilide Formation:** Aniline (or a substituted aniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the corresponding isonitrosoacetanilide intermediate.

- Acid-Catalyzed Cyclization: The isolated intermediate is then treated with concentrated sulfuric acid. The temperature of this reaction is critical and must be carefully controlled (typically between 60°C and 80°C) to prevent charring and side reactions, leading to the cyclization and formation of the isatin ring.[13]





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